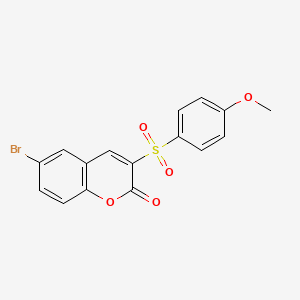

6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one

Description

6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is a coumarin derivative featuring a bromine substituent at position 6 and a 4-methoxyphenylsulfonyl group at position 3. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The sulfonyl group at position 3 introduces strong electron-withdrawing characteristics, while the 4-methoxyphenyl moiety provides moderate electron-donating effects. This combination likely influences the compound’s electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name |

6-bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPIWOPNHHLVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically require the use of a base and a suitable nucleophile under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one derivatives.

Scientific Research Applications

6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly alters the electronic and steric profile of coumarin derivatives. Key analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing vs.

- Biological Interactions: Hydroxyl and dimethylamino groups (e.g., in ) facilitate hydrogen bonding and proton donation, which are absent in sulfonyl derivatives .

- Synthetic Complexity : Thiazolidine-carbonyl derivatives () require multi-step synthesis, whereas sulfonyl groups may be introduced via direct sulfonation .

Substituent Effects at Position 6

Bromine at position 6 is a common feature in many analogs, influencing molecular weight, halogen bonding, and photophysical properties:

Key Observations :

Photophysical and Spectroscopic Properties

highlights solvent-dependent emission trends in quinazoline derivatives, which may parallel coumarin behavior:

- Emission Shifts : Electron-donating groups (e.g., 4-OMe) in the target compound could induce red shifts in emission spectra due to intramolecular charge transfer (ICT), similar to 4-methoxyphenyl-substituted quinazolines .

- Spectral Data : For 6-bromo-3-(4-bromophenyl)acryloyl coumarin (2a), FTIR shows C=O stretches at 1726 cm⁻¹ (chalcone) and 1672 cm⁻¹ (coumarin), whereas sulfonyl groups would exhibit S=O stretches near 1350–1150 cm⁻¹ .

Biological Activity

6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is a synthetic compound derived from chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone with a bromine atom and a methoxyphenylsulfonyl group. Its structure can be represented as follows:

his structure contributes to its unique interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that it has potential antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological effects of this compound are attributed to its ability to interact with specific biological macromolecules such as enzymes and receptors. For instance:

- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate interactions with enzymes involved in inflammatory responses.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways, such as NF-kB and MAPK, which are critical in inflammation and cell survival.

Antioxidant Activity

A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The IC50 value for ROS scavenging was determined to be 25 µM.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (Vitamin C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.